Cas no 270065-86-6 (Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric Acid)

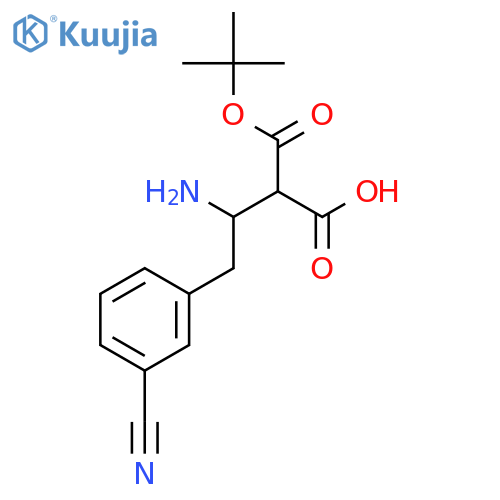

270065-86-6 structure

商品名:Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric Acid

CAS番号:270065-86-6

MF:C16H20N2O4

メガワット:304.341004371643

MDL:MFCD01861076

CID:253828

PubChem ID:2761675

Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric Acid 化学的及び物理的性質

名前と識別子

-

- Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid

- Benzenebutanoic acid, 3-cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]-, (βS)-

- Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric acid

- Boc-L-β-Homo-3-CN-Phe

- (betaS)-3-Cyano-beta-[[(tert-butoxy)carbonyl]amino]benzenebutanoic acid

- MFCD01861076

- Boc-(S)-3-Amino-4-(3-cyanophenyl)butyric acid

- (S)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid

- 270065-86-6

- (3S)-4-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

- Boc-(S)-3-Amino-4-(3-cyanophenyl)butanoic acid

- D82141

- PS-12304

- (S)-3-(tert-butoxycarbonylamino)-4-(3-cyanophenyl)butanoic acid

- (S)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoicacid

- EN300-12583634

- Boc-3-cyano-L-beta-homophenylalanine

- CS-0154500

- (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-(3-cyanophenyl)butanoic acid

- AC-22187

- AKOS015948828

- (betaS)-3-Cyano-beta-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid

- DTXSID901150039

- (I(2)S)-3-Cyano-I(2)-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid

- (3S)-3-[(tert-butoxycarbonyl)amino]-4-(3-cyanophenyl)butanoic acid

- Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric Acid

-

- MDL: MFCD01861076

- インチ: InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-5-4-6-12(7-11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m0/s1

- InChIKey: CYGNMSRSGBBZOE-ZDUSSCGKSA-N

- ほほえんだ: CC(C)(OC(N[C@H](CC(O)=O)CC1=CC(C#N)=CC=C1)=O)C

計算された属性

- せいみつぶんしりょう: 304.14200

- どういたいしつりょう: 304.14230712g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 8

- 複雑さ: 447

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 99.4Ų

じっけんとくせい

- 密度みつど: 1.19

- PSA: 99.42000

- LogP: 2.85968

Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AAPPTec | -250mg |

Boc-beta-HPhe(3-CN)-OH |

270065-86-6 | 250mg |

$200.00 | 2022-02-22 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S917031-100mg |

(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid |

270065-86-6 | 98% | 100mg |

¥990.00 | 2022-08-31 | |

| Enamine | EN300-12583634-0.1g |

(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-(3-cyanophenyl)butanoic acid |

270065-86-6 | 95% | 0.1g |

$168.0 | 2023-05-24 | |

| Chemenu | CM220750-100mg |

(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid |

270065-86-6 | 95% | 100mg |

$106 | 2024-07-28 | |

| abcr | AB166038-1g |

Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid; . |

270065-86-6 | 1g |

€290.40 | 2025-03-19 | ||

| Aaron | AR00BDKP-250mg |

Boc-(S)-3-Amino-4-(3-cyano-phenyl)-butyric acid |

270065-86-6 | 98% | 250mg |

$21.00 | 2025-02-10 | |

| A2B Chem LLC | AF29709-100mg |

(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid |

270065-86-6 | 95% | 100mg |

$8.00 | 2024-04-20 | |

| Ambeed | A433178-250mg |

(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid |

270065-86-6 | 98% | 250mg |

$17.0 | 2024-04-20 | |

| Ambeed | A433178-1g |

(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid |

270065-86-6 | 98% | 1g |

$67.0 | 2024-04-20 | |

| 1PlusChem | 1P00BDCD-100mg |

BOC-(S)-3-AMINO-4-(3-CYANO-PHENYL)-BUTYRIC ACID |

270065-86-6 | 99% | 100mg |

$135.00 | 2023-12-18 |

Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric Acid 関連文献

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

270065-86-6 (Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric Acid) 関連製品

- 269726-86-5(Boc-(R)-3-amino-4-(4-cyanophenyl)-butyric Acid)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:270065-86-6)Boc-(S)-3-amino-4-(3-cyanophenyl)-butyric Acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):172.0/522.0